molecular formula C24H32N2O3S B4813280 N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE

N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE

Cat. No.: B4813280
M. Wt: 428.6 g/mol
InChI Key: IKQVGOMEZVXHBD-UHFFFAOYSA-N
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Description

N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, an ethyl group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the cyclization of appropriate precursors to form the benzothiophene ring. This is followed by the introduction of the cyclohexylcarbamoyl group and the ethyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under controlled conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE can be compared with other benzothiophene derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.

Properties

IUPAC Name

N-[3-(cyclohexylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-4-16-10-11-18-20(13-16)30-24(26-22(27)19-12-14(2)29-15(19)3)21(18)23(28)25-17-8-6-5-7-9-17/h12,16-17H,4-11,13H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQVGOMEZVXHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)NC(=O)C4=C(OC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE
Reactant of Route 4
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE
Reactant of Route 5
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE
Reactant of Route 6
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE

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